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Compound of Interest

Compound Name: 1-Methyl-4-nitro-1H-indazole

Cat. No.: B1347639 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the biological activities of various indazole analogs, supported by

experimental data. While specific data on 1-Methyl-4-nitro-1H-indazole analogs is limited in

publicly available literature, this document focuses on the broader class of bioactive indazole

derivatives to highlight structure-activity relationships.

Indazole-containing compounds are recognized for their wide range of pharmacological

activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Several

indazole derivatives have been developed as kinase inhibitors and show significant anti-cancer

activity in vitro and in vivo.[3] This guide summarizes key quantitative data, details experimental

protocols for cited assays, and provides visualizations of experimental workflows.

Anticancer Activity of Indazole Derivatives
A number of indazole derivatives have been synthesized and evaluated for their

antiproliferative activities against various cancer cell lines. These compounds often exhibit

potent activity by targeting key signaling pathways involved in cancer progression.[4][5]

Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected indazole derivatives,

with IC50 values indicating the concentration required for 50% inhibition of cell growth.
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Compound Cancer Cell Line IC50 (µM)
Reference
Compound

Compound 2f 4T1 (Breast Cancer) 0.23 - 1.15 -

Compound 6o
K562 (Chronic

Myeloid Leukemia)
5.15 5-Fluorouracil

Compound 6o A549 (Lung Cancer) >40 5-Fluorouracil

Compound 6o
PC-3 (Prostate

Cancer)
16.4 5-Fluorouracil

Compound 6o HepG2 (Hepatoma) 13.5 5-Fluorouracil

Entrectinib (127) ALK-positive cells 0.012 -

Data for Compound 2f sourced from[3][6]. Data for Compound 6o sourced from[7]. Data for

Entrectinib (127) sourced from[2].

Experimental Protocols: Anticancer Assays
Cell Proliferation Assay (MTT Assay):[7]

Human cancer cell lines (A549, K562, PC-3, and HepG2) and normal human embryonic

kidney cells (HEK-293) were seeded in 96-well plates.

After 24 hours of incubation, cells were treated with various concentrations of the test

compounds and a positive control (5-Fluorouracil) for 48 hours.

Post-treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates

were incubated for an additional 4 hours.

The supernatant was discarded, and 150 µL of DMSO was added to dissolve the formazan

crystals.

The absorbance was measured at 490 nm using a microplate reader to determine cell

viability and calculate IC50 values.

Colony Formation Assay:[6]
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4T1 breast cancer cells were seeded in 6-well plates at a density of 500 cells per well.

Cells were treated with different concentrations of compound 2f.

The medium was replaced every three days.

After two weeks, the colonies were fixed with methanol and stained with crystal violet.

The number of colonies was counted to assess the long-term proliferative potential.

Visualization of Experimental Workflow

Plate Setup Compound Treatment MTT Assay Data Acquisition

Seed cells in 96-well plates Incubate for 24h Add test compounds and control Incubate for 48h Add MTT solution Incubate for 4h Dissolve formazan with DMSO Measure absorbance at 490 nm Calculate IC50 values

Click to download full resolution via product page

Caption: Workflow for determining anticancer activity using the MTT assay.

Anti-inflammatory Activity of Indazole Derivatives
Certain indazole analogs have demonstrated significant anti-inflammatory properties,

potentially through the inhibition of key inflammatory mediators like cyclooxygenase (COX)

enzymes and cytokines.[8][9]

Quantitative Data Summary: Anti-inflammatory Activity
The following table presents the in vitro and in vivo anti-inflammatory activity of indazole and its

derivatives.
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Compound Assay Measurement Result

Indazole

Carrageenan-induced

paw edema (100

mg/kg)

% Inhibition (5th hour) 61.03%

5-Aminoindazole

Carrageenan-induced

paw edema (100

mg/kg)

% Inhibition (5th hour) 83.09%

6-Nitroindazole IL-1β Inhibition IC50 100.75 µM

Indazole IL-1β Inhibition IC50 120.59 µM

5-Aminoindazole IL-1β Inhibition IC50 220.46 µM

Diclofenac

Carrageenan-induced

paw edema (100

mg/kg)

% Inhibition (5th hour) 84.50%

Dexamethasone IL-1β Inhibition IC50 102.23 µM

Data sourced from[8].

Experimental Protocols: Anti-inflammatory Assays
Carrageenan-Induced Paw Edema in Rats:[8]

Wistar albino rats were divided into control, standard (diclofenac), and test groups.

The test compounds (indazole and its derivatives) were administered orally at doses of 25,

50, and 100 mg/kg.

After 30 minutes, 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region

of the left hind paw to induce edema.

The paw volume was measured using a plethysmograph at 1, 2, 3, 4, and 5 hours after

carrageenan injection.
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The percentage inhibition of inflammation was calculated by comparing the paw volume of

the treated groups with the control group.

Inhibition of Interleukin-1β (IL-1β):[8]

The assay was performed using an ELISA kit.

Various concentrations of the test compounds (indazole, 5-aminoindazole, 6-nitroindazole)

and a standard (dexamethasone) were evaluated.

The ability of the compounds to inhibit the production of IL-1β was measured according to

the manufacturer's protocol.

The concentration of the compound that caused 50% inhibition (IC50) of IL-1β was

determined.

Visualization of Signaling Pathway
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Caption: Inhibition of inflammatory pathways by indazole analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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